molecular formula C20H21NO6S B6014842 (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid

Cat. No.: B6014842
M. Wt: 403.5 g/mol
InChI Key: ARYIBNXAHUGVGT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a quinoline moiety, a sulfonyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where the quinoline derivative is treated with sulfonyl chloride in the presence of a base like pyridine.

    Formation of the Dimethoxyphenyl Group: The dimeth

Properties

IUPAC Name

(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-26-17-12-14(9-10-19(22)23)13-18(20(17)27-2)28(24,25)21-11-5-7-15-6-3-4-8-16(15)21/h3-4,6,8-10,12-13H,5,7,11H2,1-2H3,(H,22,23)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYIBNXAHUGVGT-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331088
Record name (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327094-09-7
Record name (E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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